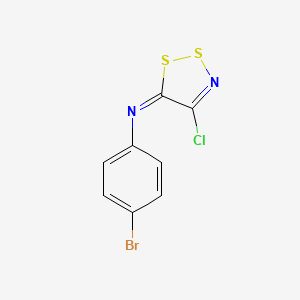

N-(4-bromophenyl)-4-chlorodithiazol-5-imine

Descripción

N-(4-Bromophenyl)-4-chlorodithiazol-5-imine is a heterocyclic compound featuring a dithiazole core substituted with a chlorine atom at position 4 and an imine-linked 4-bromophenyl group. Thiadiazole and dithiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and receptor-modulating properties . The bromophenyl and chloro substituents likely influence its electronic properties, solubility, and binding interactions, as seen in structurally similar compounds discussed below.

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-chlorodithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAVWPXZZIDCAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C(=NSS2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351974 | |

| Record name | ST4094200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75318-53-5 | |

| Record name | ST4094200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chlorodithiazol-5-imine typically involves the reaction of 4-bromoaniline with chlorodithiazole derivatives under specific conditions. One common method includes the use of chlorodithiazole chloride and 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-4-chlorodithiazol-5-imine may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromophenyl)-4-chlorodithiazol-5-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-4-chlorodithiazol-5-imine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and antiproliferative properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-4-chlorodithiazol-5-imine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the biosynthesis of essential bacterial lipids or interfere with cellular processes in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

The presence of halogens (e.g., Cl, Br, F, I) on phenyl rings is a common feature in bioactive compounds. Evidence from N-substituted maleimides (Table 1) demonstrates that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL):

- N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM)

- N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM)

- N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM)

- N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM)

This suggests that steric and electronic effects of halogens may be secondary to overall molecular architecture in determining activity .

Heterocyclic Core Modifications

Thiadiazole Derivatives

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities, attributed to the thiadiazole core and chlorophenyl substituent .

- N-(4-Bromophenyl)-4-chlorodithiazol-5-imine (hypothetical analog) : Likely shares similar bioactivity profiles, with bromine enhancing lipophilicity compared to chlorine.

Isoxazole Derivatives

- N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine : Isostructural with its chloro analog, indicating minimal structural perturbation from halogen substitution. Both compounds are synthesized via Schiff base formation, highlighting a versatile route for aryl-substituted heterocycles .

Pyridazinone Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The bromophenyl group may enhance receptor binding compared to methoxy-substituted analogs .

Key Findings and Implications

Halogen Effects : Bromine substitution enhances lipophilicity and binding in receptor-targeted compounds (e.g., FPR2 agonists) but shows negligible impact in enzyme inhibition (e.g., MGL) .

Structural Resilience : Isoxazole and thiadiazole cores tolerate halogen substitution without significant structural distortion, enabling modular drug design .

Therapeutic Potential: Bromophenyl-substituted compounds demonstrate antiviral (SARS-CoV-2) and anti-inflammatory (FPR2) activities, suggesting avenues for further exploration .

Actividad Biológica

N-(4-bromophenyl)-4-chlorodithiazol-5-imine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

N-(4-bromophenyl)-4-chlorodithiazol-5-imine has the molecular formula . The compound features a dithiazole ring, which is known for its reactivity and biological significance. The presence of bromine and chlorine substituents enhances its potential for various biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(4-bromophenyl)-4-chlorodithiazol-5-imine exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their effectiveness against a range of bacteria and fungi, suggesting that this compound could possess similar activities due to its structural analogies .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized various derivatives of dithiazole compounds, including N-(4-bromophenyl)-4-chlorodithiazol-5-imine. The evaluation included assessing their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial properties, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of N-(4-bromophenyl)-4-chlorodithiazol-5-imine. The study involved in vivo testing on animal models to determine acute toxicity levels. Results indicated a moderate safety margin, with no significant adverse effects observed at therapeutic doses. This suggests that while the compound may exhibit biological activity, it also possesses a favorable safety profile for further development.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.